Ethylenediamine dihydroiodide

Catalog No.
S601123
CAS No.
5700-49-2
M.F
C2H9IN2
M. Wt
188.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylenediamine dihydroiodide

CAS Number

5700-49-2

Product Name

Ethylenediamine dihydroiodide

IUPAC Name

ethane-1,2-diamine;hydroiodide

Molecular Formula

C2H9IN2

Molecular Weight

188.01 g/mol

InChI

InChI=1S/C2H8N2.HI/c3-1-2-4;/h1-4H2;1H

InChI Key

LTALGLGRMHWWKA-UHFFFAOYSA-N

SMILES

C(CN)N.I.I

Synonyms

1,2-diaminoethane, 1,2-ethanediamine, edamine, ethane-1,2-diamine, ethyl diamine, ethylenediamine, ethylenediamine (1:1) sulfate, ethylenediamine (1:1) sulfite, ethylenediamine conjugate acid, ethylenediamine dihydrobromide, ethylenediamine dihydrochloride, ethylenediamine dihydrogen iodide, ethylenediamine dihydroiodide, ethylenediamine dinitrate, ethylenediamine hydrochloride, ethylenediamine monohydrochloride, ethylenediamine phosphate, ethylenediamine sulfate, ethylenediamine, 3H-labeled cpd

Canonical SMILES

C(CN)N.I

Catalysis:

EDDI serves as a versatile ligand in catalysis, facilitating chemical reactions by binding to metal ions and altering their reactivity. This allows researchers to develop new and efficient catalysts for various processes, including:

  • Organic synthesis: EDDI can be used in the synthesis of complex organic molecules, such as pharmaceuticals and fine chemicals .
  • Polymerization reactions: EDDI can act as a catalyst for the polymerization of various monomers, contributing to the development of new materials with specific properties .

Organic Synthesis:

Beyond its role as a catalyst ligand, EDDI itself participates directly in certain organic synthesis reactions. It acts as a:

  • Precursor: EDDI can be converted into other valuable organic compounds, such as heterocycles and N-heterocyclic carbenes, which find applications in drug discovery and materials science .
  • Reagent: EDDI's unique properties make it a valuable reagent in specific organic reactions, such as alkylation and acylation, providing new synthetic pathways for researchers .

Corrosion Inhibition:

EDDI exhibits excellent corrosion inhibition properties, particularly for copper and its alloys. Researchers study its effectiveness in:

  • Protecting metals in various environments: EDDI forms a protective layer on metal surfaces, preventing corrosion caused by factors like oxygen, water, and chloride ions .
  • Developing environmentally friendly inhibitors: EDDI offers a potential eco-friendly alternative to traditional chromate-based corrosion inhibitors, which are harmful to the environment .

Other Research Applications:

Beyond the mentioned areas, EDDI finds use in various other scientific research fields, including:

  • Material science: EDDI participates in the development of new materials with specific properties, such as semiconductors and ionic liquids .
  • Biological research: EDDI's ability to bind to metal ions makes it relevant in studies of metal transport and metabolism in biological systems .

Ethylenediamine dihydroiodide is an organic compound with the chemical formula C2H8N22HI\text{C}_2\text{H}_8\text{N}_2\cdot 2\text{HI}. It is a salt formed from ethylenediamine and hydroiodic acid, characterized by its white to off-white crystalline appearance. This compound is notable for its role as a source of iodide, particularly in animal nutrition, where it is added to feed as a dietary supplement to prevent iodine deficiency. Ethylenediamine dihydroiodide is also recognized for its potential use in various pharmaceutical applications due to its unique chemical properties.

In animals, EDDI serves as a source of iodine. Upon ingestion, EDDI dissociates in the digestive tract, releasing iodide ions (I⁻). These iodide ions are absorbed into the bloodstream and incorporated into various biological molecules, including thyroid hormones, which are essential for regulating metabolism, growth, and development [].

EDDI is generally considered safe (GRAS) by the US Food and Drug Administration (FDA) when used as a source of iodine in animal feed []. However, excessive intake can lead to iodine toxicity, characterized by symptoms like nausea, vomiting, and diarrhea [].

Precautions:

  • EDDI should be handled with care to avoid inhalation or ingestion.
  • Eye and skin contact should be avoided.
  • Proper personal protective equipment (PPE) should be worn when handling EDDI.
, primarily due to the presence of both amine and iodide functional groups. Key reactions include:

  • Formation of Iodinated Compounds: Ethylenediamine dihydroiodide can react with other organic compounds to introduce iodide groups, which can be useful in synthesizing iodinated pharmaceuticals.
  • Complexation Reactions: The amine groups can act as ligands, forming coordination complexes with various metal ions, which may have applications in catalysis or materials science.

The reaction with hydrochloric acid forms ethylenediamine dihydrochloride, showcasing its ability to undergo protonation reactions under acidic conditions .

Ethylenediamine dihydroiodide exhibits several biological activities:

  • Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, making it a candidate for use in antimicrobial formulations.
  • Iodine Supplementation: As a source of iodide, it plays a crucial role in preventing iodine deficiency in livestock and may contribute to thyroid health by providing necessary iodine .
  • Potential Allergens: While it has beneficial uses, ethylenediamine dihydroiodide can also act as a skin sensitizer, potentially leading to allergic reactions upon contact .

The synthesis of ethylenediamine dihydroiodide typically involves the following methods:

  • Neutralization Reaction: Ethylenediamine is reacted with hydroiodic acid. This straightforward reaction yields ethylenediamine dihydroiodide as the product:
    C2H8N2+2HIC2H8N22HI\text{C}_2\text{H}_8\text{N}_2+2\text{HI}\rightarrow \text{C}_2\text{H}_8\text{N}_2\cdot 2\text{HI}
  • Crystallization: The resulting solution can be crystallized to obtain pure ethylenediamine dihydroiodide by evaporating the solvent under controlled conditions.
  • Alternative Routes: Other methods may involve the reaction of ethylenediamine with iodine in the presence of a reducing agent to form the iodide salt .

Ethylenediamine dihydroiodide has several important applications:

  • Animal Feed Additive: It is primarily used as an iodide source in animal feeds to ensure adequate iodine intake for livestock.
  • Pharmaceuticals: Its properties make it useful in the synthesis of iodinated drugs and as an ingredient in topical formulations.
  • Research and Development: Ethylenediamine dihydroiodide is also utilized in laboratory settings for various chemical syntheses and studies related to coordination chemistry .

Studies on the interactions of ethylenediamine dihydroiodide focus on its biological and chemical reactivity:

  • Skin Sensitization Studies: Research indicates that this compound can induce allergic reactions, highlighting the need for caution when handling it .
  • Metal Complex Formation: Interaction studies demonstrate its ability to form stable complexes with transition metals, which are relevant for catalysis and materials science applications .

Ethylenediamine dihydroiodide shares similarities with several other compounds, particularly those containing amines or iodides. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Ethylenediamine DihydrochlorideC2H8N22HCl\text{C}_2\text{H}_8\text{N}_2\cdot 2\text{HCl}Used in pharmaceuticals; potential allergen .
Iodopropynyl ButylcarbamateCC13H16I\text{C}_{13}\text{H}_{16}\text{I}A broad-spectrum preservative; used in cosmetics and personal care products.
Potassium IodideKI\text{KI}Commonly used as an iodide supplement; has different solubility properties.
Sodium IodideNaI\text{NaI}Used in medical imaging and as a dietary supplement; more soluble than ethylenediamine dihydroiodide.

Uniqueness of Ethylenediamine Dihydroiodide

Ethylenediamine dihydroiodide's uniqueness lies in its dual functionality as both an amine and a source of iodide, making it particularly valuable for applications requiring both properties. Unlike other iodides, its incorporation into animal feed highlights its specific role in nutrition rather than solely pharmaceutical or industrial uses.

Ethylenediamine dihydroiodide is an organic compound with the molecular formula C₂H₁₀N₂I₂ [1] [2]. This chemical compound has a molecular weight of 315.92 g/mol, making it significantly heavier than its parent compound due to the presence of iodine atoms [3] [4]. The molecular structure consists of an ethylenediammonium dication (C₂H₄(NH₃)₂²⁺) and two iodide anions [1] [5].

The elemental composition of ethylenediamine dihydroiodide reveals the relative contribution of each element to the overall molecular weight. Carbon contributes 24.022 g/mol (7.60%), hydrogen contributes 10.080 g/mol (3.19%), nitrogen contributes 28.014 g/mol (8.87%), and iodine makes the largest contribution at 253.808 g/mol (80.34%) [2] [4]. This high percentage of iodine explains the compound's significant molecular weight compared to the parent ethylenediamine.

Table 1: Elemental Composition of Ethylenediamine Dihydroiodide

ElementChemical SymbolNumber of AtomsAtomic Weight (g/mol)Mass Contribution (g/mol)Mass Percentage (%)
CarbonC212.01124.0227.60
HydrogenH101.00810.0803.19
NitrogenN214.00728.0148.87
IodineI2126.904253.80880.34

The chemical identity of ethylenediamine dihydroiodide is registered with the Chemical Abstracts Service (CAS) number 5700-49-2, which serves as a unique identifier for this specific chemical compound [2] [5]. The compound is also known by several synonyms including ethylenediammonium diiodide, 1,2-ethanediamine dihydroiodide, and ethane-1,2-diamine dihydroiodide [5] [6].

Chemical Structure and Bonding

The chemical structure of ethylenediamine dihydroiodide features a central ethylene backbone with two ammonium groups, forming the ethylenediammonium dication, and two iodide counterions [1] [8]. The ethylenediammonium portion consists of two carbon atoms connected by a single covalent bond, with each carbon atom further bonded to a protonated amino group (-NH₃⁺) [5] [9].

The carbon-carbon bond in the ethylene backbone has a standard single bond length of approximately 1.54 Å, which is typical for sp³ hybridized carbon atoms [10] [12]. The carbon-nitrogen bonds have lengths of approximately 1.47-1.48 Å, similar to those found in the parent ethylenediamine compound [10] [11]. The nitrogen-hydrogen bonds in the ammonium groups (-NH₃⁺) are slightly shorter than those in neutral amines, measuring approximately 1.0-1.1 Å, due to the positive charge on the nitrogen atoms [11] [12].

Table 2: Chemical Bonding in Ethylenediamine Dihydroiodide

Bond TypeBond Length (Å)Bond Characteristics
C-C bond (ethylene backbone)~1.54Single covalent bond
C-N bond~1.47-1.48Single covalent bond
N-H bond in -NH₃⁺~1.0-1.1Polar covalent bond
Ionic interaction (NH₃⁺...I⁻)~3.0-3.2Electrostatic attraction

The bond angles in ethylenediamine dihydroiodide generally conform to tetrahedral geometry around the carbon and nitrogen atoms [10] [20]. The C-C-N bond angle is approximately 109-112°, which is close to the ideal tetrahedral angle of 109.5° [10] [11]. Similarly, the H-C-H angles in the methylene groups and the H-N-H angles in the ammonium groups are approximately 107-109°, also approaching tetrahedral geometry [11] [20].

The interaction between the ethylenediammonium dication and the iodide anions is primarily ionic in nature, with electrostatic attractions between the positively charged nitrogen atoms and the negatively charged iodide ions [1] [5]. These ionic interactions play a crucial role in the crystal packing and overall stability of the compound in its solid state [5] [8].

Crystallographic Parameters

Ethylenediamine dihydroiodide exists as a white to off-white crystalline powder at room temperature [3] [6]. The compound is solid at ambient conditions and exhibits a melting point range of 164-170°C, although some sources report higher values of 208-212°C [6] [14]. This discrepancy may be due to variations in sample purity or different measurement conditions [6] [14].

While comprehensive crystallographic data specifically for ethylenediamine dihydroiodide is limited in the scientific literature, the compound is known to form crystals that are slightly hygroscopic, meaning they can absorb moisture from the air [6] [15]. This property necessitates storage under inert gas or in a cool, dark place to maintain its stability and prevent degradation [3] [15].

Table 3: Crystallographic and Physical Parameters of Ethylenediamine Dihydroiodide

ParameterValue
Crystal SystemNot fully determined in literature
AppearanceWhite to off-white crystalline powder
Physical StateSolid
Solubility in WaterSoluble
Melting Point Range164-170°C (some sources report 208-212°C)
Hygroscopic NatureSlightly hygroscopic

The crystal structure of ethylenediamine dihydroiodide likely features extensive hydrogen bonding networks, similar to those observed in related compounds such as ethylenediamine dihydrochloride [10] [11]. In these related structures, the ammonium groups form hydrogen bonds with the halide ions, creating a three-dimensional network that contributes to the stability of the crystal lattice [10] [11].

The solubility properties of ethylenediamine dihydroiodide are notable, as it is readily soluble in water and methanol but insoluble in non-polar solvents such as benzene [6] [16]. This solubility profile is consistent with the ionic nature of the compound, as ionic substances typically dissolve well in polar solvents but poorly in non-polar ones [6] [16].

Relationship to Parent Compound (Ethylenediamine)

Ethylenediamine dihydroiodide is derived from the parent compound ethylenediamine through protonation with hydroiodic acid [1] [7]. Ethylenediamine, with the molecular formula C₂H₈N₂, is a colorless liquid at room temperature with an ammonia-like odor and serves as an important building block in chemical synthesis [12] [17].

The transformation from ethylenediamine to its dihydroiodide salt involves the protonation of both amino groups, converting them from -NH₂ to -NH₃⁺, and the association with iodide counterions [1] [7]. This process significantly alters the physical properties of the compound, changing it from a liquid to a crystalline solid and increasing its molecular weight from 60.10 g/mol to 315.92 g/mol [12] [17].

Table 4: Comparison between Ethylenediamine and Ethylenediamine Dihydroiodide

PropertyEthylenediamineEthylenediamine Dihydroiodide
Molecular FormulaC₂H₈N₂C₂H₁₀N₂I₂
Molecular Weight (g/mol)60.10315.92
Physical State at Room TemperatureColorless liquidCrystalline solid
StructureTwo primary amino groups (-NH₂) attached to ethane backboneEthylenediammonium dication (C₂H₄(NH₃)₂²⁺) with two iodide anions
BasicityStrongly basicLess basic than parent compound
Solubility in WaterMiscibleSoluble

The structural conformation of ethylenediamine can vary, with the molecule able to adopt both gauche and anti conformations in its free state [12] [21]. In contrast, ethylenediamine dihydroiodide likely adopts a more rigid conformation in its crystal structure, potentially favoring a trans/anti arrangement (180° dihedral angle) of the N-C-C-N backbone due to crystal packing forces and ionic interactions [10] [21].

The nitrogen atoms in ethylenediamine exhibit sp³ hybridization with a pyramidal geometry, while in the dihydroiodide salt, the nitrogen atoms maintain sp³ hybridization but form tetrahedral NH₃⁺ groups due to protonation [12] [17]. This change in hybridization affects the hydrogen bonding capabilities of the compound, with the dihydroiodide salt being a stronger hydrogen bond donor through its NH₃⁺ groups compared to the parent ethylenediamine [12] [21].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

187.98105 g/mol

Monoisotopic Mass

187.98105 g/mol

Heavy Atom Count

5

UNII

721M52NQ5L

Related CAS

107-15-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (91.84%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (93.88%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (93.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.84%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5700-49-2

Wikipedia

Ethylenediamine dihydriodide

Drug Warnings

VET: .../EDDI INTAKE/ SHOULD BE CURTAILED PRIOR TO CALVING, SHIPPING, VACCINATION, OR OTHER STRESSFUL SITUATIONS BECAUSE STRESS IS MAJOR FACTOR IN DEVELOPMENT OF EDDI-RELATED INFECTIONS.
MORE RESEARCH IS NEEDED TO CHARACTERIZE DISEASE-ENHANCING ACTIONS OF EDDI REPORTED BY PRACTITIONERS & CATTLEMEN.

General Manufacturing Information

1,2-Ethanediamine, hydriodide (1:2): ACTIVE
EDDI IS MIXED WITH TRACE MINERAL SALT BLOCKS, MINERAL SUPPLEMENTS, FEEDS, OR MOLASSES.
IODINE SOURCE, ALTERNATIVE. CONTAINS APPROX 80% IODINE. ...AS FEED ADDITIVE...ESPECIALLY IN IODINE DEFICIENT SOIL AREAS.
MILK FROM TREATED CATTLE IS NOT FIT FOR HUMAN CONSUMPTION.

Dates

Last modified: 08-15-2023

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